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4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Epigenetics DNA methyltransferase inhibition Acute myeloid leukemia

Generic substitution of aminomethylene pyrazolones risks loss of the allosteric mechanism and DNMT3A-over-DNMT1 selectivity that define this chemotype. CAS 338975-74-9 is the unsubstituted 5-position parent scaffold, validated as an allosteric DNMT3A inhibitor that disrupts protein-protein interactions at the tetramer interface without DNA-incorporation toxicity. • Serves as the mandatory baseline reference for SAR campaigns exploring 5-substituted analogs (e.g., 5-CF₃, 5-CH₂OCH₃). • Distinguishes pyrazolone-core PPI disruption from pyridazine-core differentiation induction. • Covered under EP 2822945 / US 9676764 for anti-metastatic programs.

Molecular Formula C10H10N4O
Molecular Weight 202.217
CAS No. 338975-74-9
Cat. No. B2363049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one
CAS338975-74-9
Molecular FormulaC10H10N4O
Molecular Weight202.217
Structural Identifiers
SMILESC1=CC(=CN=C1)CN=CC2=CNNC2=O
InChIInChI=1S/C10H10N4O/c15-10-9(7-13-14-10)6-12-5-8-2-1-3-11-4-8/h1-4,6-7H,5H2,(H2,13,14,15)
InChIKeyISVHKHNDQGZVKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[(3-Pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one (CAS 338975-74-9): Aminomethylene Pyrazolone Scaffold for Epigenetic Probe Development and Anti-Carcinoma Research


4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one (CAS 338975-74-9) is a synthetic aminomethylene pyrazolone derivative with the molecular formula C₁₀H₁₀N₄O and a molecular weight of 202.21 g/mol. Structurally, it features a pyrazolone core bearing a 3-pyridinylmethyl-aminomethylene substituent at the 4-position and an unsubstituted 5-position. This compound has been identified as a constituent of the Medicines for Malaria Venture (MMV) Pathogen Box screening library and has attracted research interest as a potential non-nucleoside inhibitor of DNA methyltransferase 3A (DNMT3A) operating via an allosteric mechanism distinct from conventional active-site-directed nucleoside analogs [1]. It is commercially available from multiple vendors at purities of ≥95% .

Why Generic Pyrazolone or Aminomethylene Substitution Cannot Replace 338975-74-9 in DNMT3A-Targeted Research


The aminomethylene pyrazolone chemotype encompasses a structurally diverse family in which even minor substituent variations at the 5-position (e.g., trifluoromethyl, methoxymethyl) or alteration of the heterocyclic core (e.g., pyridazine replacement) profoundly alter target engagement, mechanism of inhibition, and selectivity profile. The unsubstituted 5-position of CAS 338975-74-9 is a critical structural determinant that distinguishes it from its 5-substituted analogs (CAS 240115-94-0 and the 5-methoxymethyl derivative), as this position directly influences the compound's ability to participate in key hydrogen-bonding interactions within the allosteric pocket of DNMT3A [1]. Furthermore, the pyrazolone core itself—as opposed to the pyridazine core of its closest structural congener (compound 2)—governs differential disruption of protein–protein interactions (PPIs) at the DNMT3A tetramer interface [2]. Generic substitution within this series without empirical validation of target engagement and selectivity would risk loss of the allosteric mechanism and DNMT3A-over-DNMT1 selectivity that define this compound's research value.

Quantitative Differentiation Evidence for CAS 338975-74-9 Relative to Closest Analogs and In-Class Candidates


Allosteric DNMT3A Inhibition: Mechanism Differentiated from Active-Site Nucleoside Inhibitors Decitabine and Azacitidine

Unlike the clinically used nucleoside DNMT inhibitors decitabine (5-aza-2′-deoxycytidine) and azacitidine (5-azacytidine), which act as mechanism-based, active-site-directed inhibitors and display extreme toxicity due to DNA incorporation, the pyrazolone class to which CAS 338975-74-9 belongs exhibits an uncompetitive/mixed-type inhibition pattern with respect to DNA and AdoMet, consistent with an allosteric mechanism that does not involve binding to the enzyme's active site [1]. This mechanistic differentiation is validated by the observation that the structurally related pyrazolone (compound 1) and pyridazine (compound 2) inhibitors disrupt DNMT3A protein–protein interactions at the tetramer interface, a mode of action that is first-in-class among small-molecule DNMT3A inhibitors [2].

Epigenetics DNA methyltransferase inhibition Acute myeloid leukemia

DNMT3A Selectivity Over DNMT1: Differentiation from Pan-DNMT Inhibitors

Both the pyrazolone (inhibitor 1) and pyridazine (inhibitor 2) identified from the Pathogen Box screen exhibit promising selectivity for DNMT3A over DNMT1 and bacterial DNA cytosine methyltransferases [1]. This selectivity profile is therapeutically significant because it suggests the potential for preferential targeting of de novo DNA methylation (mediated by DNMT3A) while sparing maintenance methylation (mediated by DNMT1), a distinction that pan-DNMT inhibitors such as decitabine and azacitidine cannot achieve. The unsubstituted pyrazolone core of CAS 338975-74-9 is the foundational scaffold for this selectivity.

Epigenetic selectivity DNMT3A vs DNMT1 De novo DNA methylation

Structural Differentiation from 5-Substituted Aminomethylene Pyrazolone Analogs: Unsubstituted 5-Position as a Key Determinant

CAS 338975-74-9 bears no substituent at the 5-position of the pyrazolone ring, distinguishing it from the two most closely related commercially available analogs: CAS 240115-94-0, which bears a trifluoromethyl group at the 5-position (C₁₁H₉F₃N₄O, MW 270.21), and the 5-methoxymethyl analog (C₁₂H₁₄N₄O₂, MW 246.27). The 5-substituent directly modulates the electronic properties of the pyrazolone ring and the geometry of the aminomethylene moiety, which in turn affects hydrogen-bonding capacity within the allosteric binding site of target proteins [1]. Patent literature on aminomethylene pyrazolones (EP 2822945 / WO2013131931A1) demonstrates that variation at the R₂ position (corresponding to the 5-position) yields compounds with differential therapeutic activity against carcinoma, specifically metastasis [2].

Structure–activity relationship Pyrazolone scaffold Medicinal chemistry

Patent-Backed Therapeutic Differentiation: Aminomethylene Pyrazolones for Carcinoma Metastasis Intervention

The aminomethylene pyrazolone chemotype encompassing CAS 338975-74-9 is explicitly claimed in granted patents (EP 2822945 / US 9676764 B2 / WO2013131931A1) for use in the treatment of carcinoma, specifically to delay, prevent, or reverse metastasis in prostate cancer [1]. This patent coverage provides a defined therapeutic context that distinguishes this chemotype from generic pyrazolones whose primary therapeutic indications are limited to analgesic/anti-inflammatory applications (e.g., metamizole, phenazone). The patent discloses a Markush structure (Formula III) wherein R₂ (the 5-position substituent) is defined as (1C-4C)alkyl, phenyl, or a monocyclic aromatic ring—explicitly encompassing the H-substituted parent scaffold represented by CAS 338975-74-9 as the simplest embodiment.

Cancer metastasis Prostate cancer Therapeutic patent

Core Scaffold Differentiation from Pyridazine Analog: Pyrazolone vs. Pyridazine in DNMT3A PPI Disruption

The J Med Chem 2022 publication by Sandoval et al. compared two structurally related DNMT3A allosteric inhibitors: a pyrazolone (compound 1) and a pyridazine (compound 2). While both compounds disrupt DNMT3A protein–protein interactions at the tetramer interface, only the pyridazine analog (compound 2) demonstrated the ability to induce differentiation of myeloid leukemia cell lines, including cells harboring the DNMT3A R882 mutation [1]. This indicates that the core heterocycle identity (pyrazolone vs. pyridazine) governs the downstream cellular phenotypic response, even when the aminomethylene-pyridinylmethyl appendage is conserved. The pyrazolone core of CAS 338975-74-9 therefore occupies a distinct functional niche within this two-compound series—one that enables PPI disruption without the full differentiation-inducing phenotype, making it valuable as a mechanistic probe to dissect the structure–phenotype relationship.

Heterocyclic scaffold comparison DNMT3A allosteric inhibition Protein–protein interaction disruption

Pathogen Box Provenance: A Curated Screening Library Origin Differentiating 338975-74-9 from Untested In-House Pyrazolones

CAS 338975-74-9 was not synthesized in isolation; it is a constituent of the Medicines for Malaria Venture (MMV) Pathogen Box, a curated collection of 400 drug-like molecules with demonstrated biological activity against neglected tropical disease pathogens [1]. Its inclusion in this library means the compound has passed MMV's quality-control and drug-likeness filters and is associated with publicly available screening data. This provenance contrasts with custom-synthesized pyrazolone analogs that lack any predefined biological annotation or quality assurance beyond vendor certificates of analysis. The identification of this compound as a DNMT3A inhibitor emerged directly from screening the Pathogen Box, linking its physical availability to a peer-reviewed biological discovery pipeline [2].

Open-source drug discovery Screening library Neglected disease research

Optimal Research and Procurement Application Scenarios for CAS 338975-74-9


Epigenetic Probe Development: DNMT3A-Selective Allosteric Inhibitor Scaffold for De Novo Methylation Studies

CAS 338975-74-9 serves as the foundational pyrazolone scaffold for developing isoform-selective chemical probes targeting DNMT3A. As demonstrated by Huang et al. (2021) and Sandoval et al. (2022), the aminomethylene pyrazolone chemotype provides DNMT3A-over-DNMT1 selectivity via an allosteric mechanism that disrupts protein–protein interactions at the tetramer interface, avoiding the DNA-incorporation toxicity of nucleoside inhibitors (decitabine, azacitidine) [1]. Researchers investigating the specific role of de novo DNA methylation—as opposed to maintenance methylation—in development, aging, or oncogenesis should select this compound class to achieve mechanistic clarity that pan-DNMT inhibitors cannot provide.

Structure–Activity Relationship (SAR) Reference Standard: 5-Unsubstituted Parent Compound for Analog Series Expansion

The unsubstituted 5-position of CAS 338975-74-9 makes it the essential reference standard for any SAR campaign exploring the aminomethylene pyrazolone chemical space. When evaluating 5-substituted analogs (e.g., 5-CF₃, CAS 240115-94-0; 5-CH₂OCH₃), this compound serves as the baseline for quantifying the impact of 5-substitution on target engagement, cellular potency, and physicochemical properties (MW, cLogP, solubility) [2]. Procurement of the unsubstituted parent is a prerequisite for generating internally consistent SAR data sets, as noted in the patent literature covering R₂-substituted aminomethylene pyrazolones (EP 2822945) [3].

Cancer Metastasis Research: Chemical Starting Point for Anti-Metastatic Drug Discovery in Prostate Carcinoma

The granted patent estate (EP 2822945 / US 9676764 / WO2013131931A1) explicitly covers aminomethylene pyrazolones for delaying, preventing, or reversing metastasis in prostate cancer [3]. CAS 338975-74-9 represents the simplest embodiment of the claimed Formula III Markush structure and thus constitutes a logical entry point for medicinal chemistry optimization programs targeting metastatic carcinoma. Organizations engaged in oncology drug discovery can leverage the pre-existing patent data on in vitro and in vivo anti-metastatic activity to de-risk early-stage hit-to-lead campaigns.

Chemical Biology Tool for Dissecting DNMT3A PPI Networks: Pyrazolone vs. Pyridazine Phenotype Comparison

Sandoval et al. (2022) demonstrated that while both the pyrazolone (compound 1 class) and pyridazine (compound 2) scaffolds disrupt DNMT3A protein–protein interactions, only the pyridazine core induces myeloid leukemia cell differentiation [1]. CAS 338975-74-9 is therefore an indispensable control compound for chemical biology experiments designed to decouple PPI disruption from differentiation induction. Co-procurement of this pyrazolone alongside its pyridazine counterpart enables researchers to attribute phenotypic outcomes specifically to core heterocycle identity, advancing the understanding of the structural determinants of DNMT3A-mediated epigenetic regulation.

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